Cas no 2680661-96-3 (tert-butyl N-{3-bromo-5-methylpyrazolo1,5-apyrimidin-7-yl}carbamate)

Tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate is a brominated pyrazolopyrimidine derivative with a tert-butyl carbamate protecting group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of the bromine atom at the 3-position enhances reactivity for further functionalization via cross-coupling reactions, while the carbamate group provides stability and controlled deprotection under mild conditions. Its well-defined structure and high purity make it suitable for precise modifications in heterocyclic chemistry. The compound’s stability and synthetic utility are advantageous for developing biologically active molecules, including kinase inhibitors and other therapeutic agents.
tert-butyl N-{3-bromo-5-methylpyrazolo1,5-apyrimidin-7-yl}carbamate structure
2680661-96-3 structure
Product name:tert-butyl N-{3-bromo-5-methylpyrazolo1,5-apyrimidin-7-yl}carbamate
CAS No:2680661-96-3
MF:C12H15BrN4O2
Molecular Weight:327.177101373672
CID:5620577
PubChem ID:165927631

tert-butyl N-{3-bromo-5-methylpyrazolo1,5-apyrimidin-7-yl}carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28294946
    • 2680661-96-3
    • tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
    • tert-butyl N-{3-bromo-5-methylpyrazolo1,5-apyrimidin-7-yl}carbamate
    • インチ: 1S/C12H15BrN4O2/c1-7-5-9(16-11(18)19-12(2,3)4)17-10(15-7)8(13)6-14-17/h5-6H,1-4H3,(H,16,18)
    • InChIKey: MSKRDTZWEQBQJV-UHFFFAOYSA-N
    • SMILES: BrC1C=NN2C=1N=C(C)C=C2NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 326.03784g/mol
  • 同位素质量: 326.03784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 347
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 68.5Ų

tert-butyl N-{3-bromo-5-methylpyrazolo1,5-apyrimidin-7-yl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28294946-0.05g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-28294946-1.0g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-28294946-2.5g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-28294946-5.0g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-28294946-0.1g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-28294946-0.25g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-28294946-1g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3
1g
$1086.0 2023-09-07
Enamine
EN300-28294946-10g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3
10g
$4667.0 2023-09-07
Enamine
EN300-28294946-5g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3
5g
$3147.0 2023-09-07
Enamine
EN300-28294946-0.5g
tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate
2680661-96-3 95.0%
0.5g
$1043.0 2025-03-19

tert-butyl N-{3-bromo-5-methylpyrazolo1,5-apyrimidin-7-yl}carbamate 関連文献

tert-butyl N-{3-bromo-5-methylpyrazolo1,5-apyrimidin-7-yl}carbamateに関する追加情報

tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate: A Comprehensive Overview

The compound tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate, with the CAS number 2680661-96-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrazolo[1,5-a]pyrimidine core with a tert-butyl carbamate group. The presence of a bromine atom at position 3 and a methyl group at position 5 further enhances its structural complexity and functional diversity.

Recent studies have highlighted the potential of this compound as a versatile building block in drug discovery. The pyrazolo[1,5-a]pyrimidine moiety is known for its ability to interact with various biological targets, including kinases and proteases. The tert-butyl carbamate group, on the other hand, contributes to the compound's solubility and bioavailability, making it an attractive candidate for pharmacological applications. Researchers have explored its potential as an inhibitor of specific enzymes involved in disease pathways, such as cancer and neurodegenerative disorders.

The synthesis of tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine ring system through cyclization reactions and the subsequent introduction of the tert-butyl carbamate group via nucleophilic substitution. The optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while reducing production costs.

In terms of applications, this compound has shown promise in both therapeutic and diagnostic contexts. Its ability to act as a selective inhibitor of certain enzymes makes it a valuable tool in the development of targeted therapies. Additionally, its structural features have been exploited in the design of sensors and imaging agents for biomedical applications. Recent advancements in click chemistry have further expanded its utility by enabling rapid functionalization for diverse applications.

The structural versatility of tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate also makes it an interesting candidate for materials science research. Its ability to form supramolecular assemblies through non-covalent interactions has been explored for applications in nanotechnology and self-healing materials. Researchers have demonstrated that this compound can serve as a template for organizing other molecules into ordered structures, opening new avenues for material design.

From an environmental perspective, the synthesis and application of this compound are being evaluated for their sustainability. Efforts are underway to develop greener synthesis routes that minimize waste and reduce energy consumption. The use of renewable feedstocks and catalytic processes is being prioritized to align with global sustainability goals.

In conclusion, tert-butyl N-{3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}carbamate represents a cutting-edge compound with multifaceted applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool for advancing research in medicinal chemistry, materials science, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations.

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